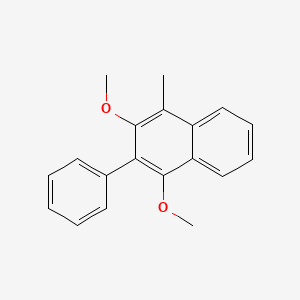
N-Acetyl-O-(4-methylphenyl)-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-(4-methylphenyl)-L-serine typically involves the acetylation of L-serine followed by the introduction of the 4-methylphenyl group. One common method involves the use of acetic anhydride and a suitable catalyst to acetylate the amino group of L-serine. The 4-methylphenyl group can then be introduced through a nucleophilic substitution reaction using a suitable phenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Acetyl-O-(4-methylphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the 4-methylphenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-Acetyl-O-(4-methylphenyl)-L-serine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Acetyl-O-(4-methylphenyl)-L-serine involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes. The 4-methylphenyl group can influence the compound’s binding affinity and specificity for certain receptors or enzymes, thereby modulating biological activity.
類似化合物との比較
Similar Compounds
N-Acetyl-L-serine: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
O-(4-Methylphenyl)-L-serine: Lacks the acetyl group, affecting its reactivity and applications.
N-Acetyl-O-(phenyl)-L-serine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N-Acetyl-O-(4-methylphenyl)-L-serine is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various applications.
特性
CAS番号 |
65445-68-3 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(4-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChIキー |
MMYJEGHNVMUYFO-NSHDSACASA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)OCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



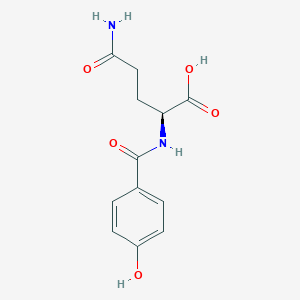
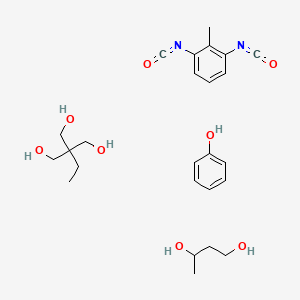
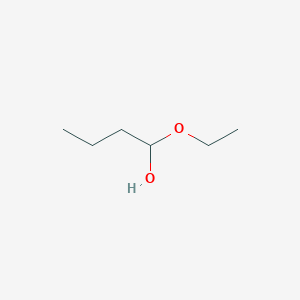
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
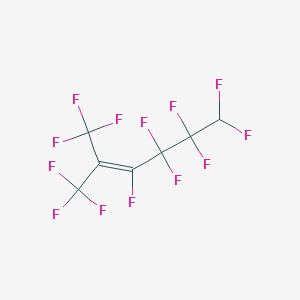
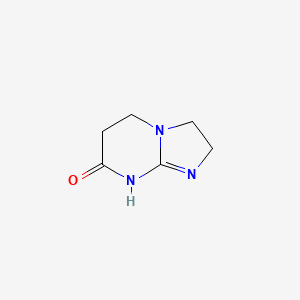
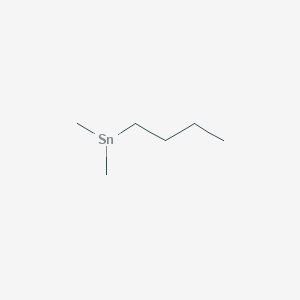
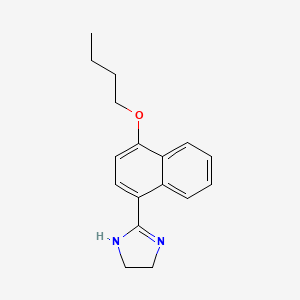


![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
